N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide
Description
N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy and methyl groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is linked to a 2,2-di(furan-2-yl)ethyl group, introducing two furan rings into the structure. Sulfonamides are renowned for their biological activity, particularly in antimicrobial, antitumor, and enzyme inhibition applications .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-23-17-9-8-15(12-14(17)2)26(21,22)20-13-16(18-6-4-10-24-18)19-7-5-11-25-19/h4-12,16,20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDIDIAMSSNQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Ethoxy-3-methylbenzene
The parent aromatic compound undergoes electrophilic sulfonation using chlorosulfonic acid in dichloromethane at 0–5°C for 4–6 hours. Excess chlorosulfonic acid (2.2 equiv) ensures complete conversion, with the sulfonic acid intermediate crystallizing directly from the reaction mixture.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Sulfonating Agent | Chlorosulfonic acid (2.2 equiv) |
| Time | 4–6 hours |
Chlorination to Sulfonyl Chloride
Phosphorus pentachloride (1.5 equiv) and pyridine (1.1 equiv) are added to the sulfonic acid in dichloromethane at −10°C. The mixture warms to room temperature overnight, yielding the sulfonyl chloride as an oil. Purification via fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg) achieves >95% purity.
Characterization Data
- ¹H NMR (CDCl₃) : δ 1.47 (t, 3H, OCH₂CH₃), 2.26 (s, 3H, Ar-CH₃), 4.07–4.15 (q, 2H, OCH₂), 6.82–7.45 (m, 3H, Ar-H).
- FT-IR : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 760 cm⁻¹ (C-Cl).
Preparation of 2,2-di(furan-2-yl)ethylamine
Michael Addition of Furan to Acrylonitrile
Furan-2-magnesium bromide (2.5 equiv), generated in THF from furan and Mg turnings, reacts with acrylonitrile (1.0 equiv) at −10°C. After warming to room temperature, the mixture is quenched with ammonium chloride to yield 2,2-di(furan-2-yl)propionitrile.
Reaction Optimization
- Solvent : Tetrahydrofuran (THF)
- Catalyst : None (Grignard-mediated)
- Yield : 78–82% after column chromatography (hexane/ethyl acetate 4:1).
Reduction to Primary Amine
The nitrile intermediate undergoes hydrogenation using Raney nickel (10 wt%) under H₂ (50 psi) in ethanol at 60°C for 12 hours. Alternatively, LiAlH₄ (2.0 equiv) in dry ether reduces the nitrine to the amine at reflux for 6 hours.
Comparative Reduction Methods
| Reducing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Raney Ni | 60°C, 50 psi, 12h | 85 | 92 |
| LiAlH₄ | Reflux in Et₂O, 6h | 88 | 90 |
Sulfonamide Coupling Reaction
Direct Aminolysis of Sulfonyl Chloride
A solution of 4-ethoxy-3-methylbenzenesulfonyl chloride (1.0 equiv) in acetonitrile is added dropwise to 2,2-di(furan-2-yl)ethylamine (1.1 equiv) and pyridine (2.0 equiv) at 0°C. The reaction stirs at room temperature for 24 hours, followed by aqueous workup.
Optimized Parameters
Sodium Salt-Mediated Coupling
The amine is pre-treated with sodium methoxide (1.0 equiv) in methanol to form the sodium salt. After solvent removal, the salt reacts with the sulfonyl chloride in acetonitrile under reflux for 2 hours, improving reactivity.
Advantages
- Eliminates need for excess base
- Reduces side reactions (e.g., sulfonate ester formation)
- Yield : 84% after trituration with ethyl acetate.
Purification and Characterization
Crystallization Techniques
The crude product is dissolved in hot ethanol (95%) and filtered through activated charcoal. Slow cooling to 4°C yields needle-like crystals. Alternatively, trituration with isopropyl ether removes hydrophobic impurities.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 1.38 (t, 3H, OCH₂CH₃), 2.19 (s, 3H, Ar-CH₃), 3.52–3.68 (m, 2H, NCH₂), 4.02 (q, 2H, OCH₂), 6.24–7.85 (m, 8H, furan and Ar-H).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₂N₂O₅S [M+H]⁺: 414.1254; found: 414.1258.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables stepwise coupling with sulfonyl chlorides. After cleavage with trifluoroacetic acid, the product is obtained in 68% yield but requires extensive HPLC purification.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 300W) reduces reaction time to 30 minutes with comparable yields (79%). This method minimizes thermal decomposition of furan rings.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Furan ring instability | Use low-temperature reactions (<60°C) |
| Sulfonyl chloride hydrolysis | Anhydrous conditions, molecular sieves |
| Amine oxidation | Nitrogen atmosphere, antioxidant additives |
Chemical Reactions Analysis
Types of Reactions: N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: It serves as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide (CAS: 2034264-98-5)
- Molecular Formula: C₁₇H₁₆ClNO₅S₂
- Substituents : Chloro (3-position), methoxy (4-position), and a 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl group.
- Key Differences : Replaces ethoxy and methyl with chloro and methoxy, and substitutes one furan with thiophene.
Ranitidine Derivatives (e.g., Ranitidine Diamine Hemifumarate)
- Molecular Formula : C₁₃H₂₄N₄O₃S (hemifumarate salt).
- Substituents: Dimethylamino-methyl furan, aminoethylthio, and nitroacetamide groups.
- Key Differences: Incorporates nitro and dimethylamino groups, which are electron-withdrawing and hydrophilic, respectively.
- Implications : Ranitidine derivatives exhibit H₂-receptor antagonism, highlighting how nitro and tertiary amine groups can modulate pharmacological targets .
Functional Group Analogues
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Molecular Formula : C₂₄H₂₆N₄O₅S.
- Substituents : Cyclohexyl-ethyl sulfamoyl, benzamide, and 5-(furan-2-yl)-oxadiazole.
- Key Differences : Replaces the benzenesulfonamide core with a benzamide and introduces an oxadiazole heterocycle.
- Implications : Oxadiazole rings improve metabolic stability and hydrogen-bonding capacity, often enhancing antifungal or kinase inhibitory activity .
EGFR/HER2-NAMPT Conjugate (Compound 25c)
- Structure : Combines a furan-linked quinazoline with a sulfonamide-acrylamide hybrid.
- Key Differences : Integrates a quinazoline scaffold (kinase-binding motif) and acrylamide (covalent inhibitor).
- Implications : Demonstrates how hybrid architectures can target multiple pathways (e.g., EGFR/HER2 and NAD metabolism) .
Solubility and Bioactivity Trends
*Calculated based on molecular formula.
- Solubility : The ethoxy group in the target compound likely improves water solubility compared to chloro or methyl substituents. Thiophene and nitro groups in analogs reduce solubility due to hydrophobicity and crystallinity .
- Bioactivity : Sulfonamides with heterocycles (e.g., oxadiazole, quinazoline) show enhanced target specificity, while nitro groups broaden mechanistic scope (e.g., antimicrobial vs. receptor antagonism) .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing N-(2,2-di(furan-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide?
Answer:
The synthesis involves:
- Sulfonamide bond formation : Reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with a di-furan-substituted ethylamine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
- Optimization : Adjust reaction time (12–24 hours) and temperature (0°C to room temperature) to balance yield (60–75%) and purity. Solvent polarity significantly affects furan ring stability; avoid protic solvents to prevent hydrolysis .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide NH (~10 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and furan protons (δ 6.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of ethoxy group at m/z 320–330) .
- X-ray Crystallography : Resolves spatial arrangement of the di-furan ethyl chain and sulfonamide group, critical for structure-activity studies .
Advanced: How can researchers investigate the biological activity of this compound against enzyme targets?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cyclooxygenase-2 (COX-2) or carbonic anhydrase. IC50 values are determined via dose-response curves (5–100 μM range) .
- Molecular Docking : Employ AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrogen bonding with Arg120 in COX-2) .
- Mutagenesis Studies : Validate binding hypotheses by testing activity against enzyme mutants (e.g., T7 phage display libraries) .
Advanced: What methodologies resolve contradictions in reaction mechanisms involving the furan rings?
Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated furan substituents to identify rate-determining steps (e.g., electrophilic substitution at the α-position) .
- DFT Calculations : Simulate transition states (B3LYP/6-31G* level) to predict regioselectivity in furan functionalization (e.g., preferential attack at C5 over C4) .
- LC-MS Monitoring : Track intermediates in real-time to detect unexpected byproducts (e.g., dihydrofuran derivatives under acidic conditions) .
Advanced: How can computational modeling predict solubility and bioavailability?
Answer:
- LogP Calculations : Use SwissADME to estimate partition coefficients (LogP ≈ 2.8), indicating moderate lipophilicity .
- Solubility Parameter (SP) : Hansen solubility parameters predict solubility in PEG-400/water mixtures (optimal at 70:30 v/v) .
- PAMPA Assays : Simulate intestinal permeability in vitro; correlate with computational predictions for lead optimization .
Basic: What strategies mitigate low yields in multi-step syntheses?
Answer:
- Protecting Groups : Temporarily shield the furan oxygen with TBSCl during sulfonylation to prevent side reactions .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings (if aryl halides are intermediates) to improve cross-coupling efficiency (>85% yield) .
- In-line IR Spectroscopy : Monitor reaction progress dynamically to terminate steps at peak conversion .
Advanced: How to analyze thermal and pH stability for formulation studies?
Answer:
- TGA/DSC : Thermal gravimetric analysis shows decomposition onset at ~180°C, indicating stability during lyophilization .
- Forced Degradation : Expose to 0.1M HCl/NaOH (24 hours) and analyze via HPLC-UV; sulfonamide hydrolysis is pH-dependent (t½ = 8 hours at pH 2) .
- Excipient Compatibility : Screen with mannitol or cyclodextrins to enhance stability in solid dispersions .
Advanced: What techniques identify regioselectivity in functionalizing the benzenesulfonamide core?
Answer:
- NOE Spectroscopy : Detect spatial proximity between ethoxy and methyl groups to confirm substitution patterns .
- Directed Ortho-Metalation : Use LDA to deprotonate the 3-methyl position, enabling selective halogenation (e.g., Br₂ at -78°C) .
- Isotopic Labeling : Incorporate ¹⁸O into the ethoxy group to trace metabolic cleavage pathways .
Basic: How to address solubility challenges in biological assays?
Answer:
- Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) for in vitro assays; confirm no solvent interference via negative controls .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance aqueous dispersion .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout Models : Generate COX-2⁻/− cell lines to confirm target specificity .
- SPR Biosensing : Measure binding kinetics (ka/kd) to immobilized enzymes (e.g., Biacore T200) .
- Metabolomics : LC-HRMS profiles identify downstream biomarkers (e.g., prostaglandin E2 suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
